molecular formula C21H22N4 B11287517 1-(Cyclopentylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Cyclopentylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11287517
M. Wt: 330.4 g/mol
InChI Key: QSZYBKPFUJHWJJ-UHFFFAOYSA-N
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Description

2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines an allyl group, a cyclopentylamino group, and a cyanide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the allyl, cyclopentylamino, and cyanide groups. Common reagents used in these reactions include allyl bromide, cyclopentylamine, and cyanogen bromide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The cyclopentylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the cyanide group can produce primary amines.

Scientific Research Applications

2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The allyl and cyclopentylamino groups enhance the compound’s binding affinity and specificity. The cyanide group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ALLYL-1-(CYCLOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

1-(cyclopentylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H22N4/c1-3-8-16-14(2)17(13-22)21-24-18-11-6-7-12-19(18)25(21)20(16)23-15-9-4-5-10-15/h3,6-7,11-12,15,23H,1,4-5,8-10H2,2H3

InChI Key

QSZYBKPFUJHWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4CCCC4)C#N

Origin of Product

United States

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